3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one
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Overview
Description
3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one is a chemical compound with a pyridine ring substituted with an amino group and a diethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one typically involves the reaction of a pyridine derivative with an appropriate amino and diethoxyethyl substituent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and diethoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the diethoxyethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2,2-dimethoxyethyl)pyridin-2(1H)-one
- 3-Amino-1-(2,2-diethoxypropyl)pyridin-2(1H)-one
- 3-Amino-1-(2,2-diethoxybutyl)pyridin-2(1H)-one
Uniqueness
3-Amino-1-(2,2-diethoxyethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethoxyethyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-amino-1-(2,2-diethoxyethyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-3-15-10(16-4-2)8-13-7-5-6-9(12)11(13)14/h5-7,10H,3-4,8,12H2,1-2H3 |
InChI Key |
UYJJTAORYIUJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C=CC=C(C1=O)N)OCC |
Origin of Product |
United States |
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